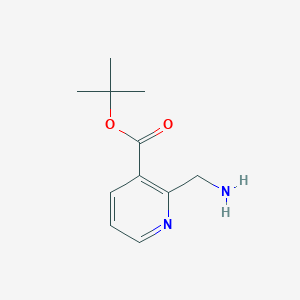

tert-Butyl 2-(aminomethyl)nicotinate

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H16N2O2 |

|---|---|

Molecular Weight |

208.26 g/mol |

IUPAC Name |

tert-butyl 2-(aminomethyl)pyridine-3-carboxylate |

InChI |

InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)8-5-4-6-13-9(8)7-12/h4-6H,7,12H2,1-3H3 |

InChI Key |

GNPOTFNXILEQBA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(N=CC=C1)CN |

Origin of Product |

United States |

Synthetic Methodologies for Tert Butyl 2 Aminomethyl Nicotinate and Analogues

Established Synthetic Routes to the Nicotinate (B505614) Core

The formation of the tert-butyl nicotinate structure is a foundational step in the synthesis of the target compound. This typically involves esterification of a nicotinic acid derivative and subsequent functionalization.

Strategies for Esterification to tert-Butyl Nicotinates

The esterification of carboxylic acids to their tert-butyl esters can be achieved through several methods. One common approach involves the reaction of the corresponding carboxylic acid with tert-butyl alcohol in the presence of a coupling agent. For instance, the use of dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-(N,N-dimethylamino)pyridine (DMAP) can facilitate this transformation. google.com Another method involves the reaction of an acid chloride or anhydride with tert-butyl alcohol, which may be conducted in the presence of a tertiary organic base like pyridine (B92270). google.com Additionally, direct esterification can be performed by reacting the acid with tert-butyl alcohol under acidic catalysis, often with the removal of water to drive the reaction to completion. google.com

The synthesis of tert-butyl esters from various carboxylic acids, including those with amino groups, has been demonstrated. For example, treatment of free amino acids with bis(trifluoromethanesulfonyl)imide in tert-butyl acetate can directly yield tert-butyl esters with free amino groups in good yields. organic-chemistry.org

| Starting Material | Reagents | Product | Reference |

| Nicotinic acid | z,z,z-octadeca-6,9,12-trienol, DCC, DMAP, CH2Cl2 | z,z,z-octadeca-6,9,12-trienyl nicotinate | google.com |

| Free amino acids | bis(trifluoromethanesulfonyl)imide, tert-butyl acetate | tert-Butyl esters of amino acids | organic-chemistry.org |

| Carboxylic acids | tert-butyl alcohol, DMAP or calcined hydrotalcite | tert-Butyl esters | researchgate.net |

Introduction of the Aminomethyl Moiety

Once the tert-butyl nicotinate core is established, the next critical step is the introduction of the aminomethyl group at the 2-position of the pyridine ring. This can be accomplished through various synthetic strategies.

Reductive amination is a widely used and effective method for the formation of amines from carbonyl compounds. wikipedia.org This process involves the reaction of an aldehyde or ketone with an amine to form an intermediate imine, which is then reduced to the corresponding amine. wikipedia.org In the context of tert-butyl 2-(aminomethyl)nicotinate synthesis, this would typically involve the reductive amination of a tert-butyl 2-formylnicotinate precursor.

Common reducing agents for this transformation include sodium cyanoborohydride and sodium triacetoxyborohydride (B8407120). wikipedia.org Alternative and greener reagents like 2-picoline-borane have also been shown to be effective for direct reductive aminations under mild conditions, including in methanol, water, or even solvent-free systems. merckmillipore.com The reaction conditions are generally neutral or weakly acidic to facilitate imine formation. wikipedia.org

| Carbonyl Compound | Amine Source | Reducing Agent | Product | Reference |

| Aldehyde/Ketone | Amine | Sodium Cyanoborohydride | Amine | wikipedia.org |

| Aldehyde/Ketone | Amine | 2-Picoline-borane | Amine | merckmillipore.com |

| Benzaldehyde | Various amines | Pyridine-borane, 4 Å molecular sieves | Secondary amines | sciencemadness.org |

An alternative to reductive amination involves the transformation of a suitable precursor at the 2-position of the nicotinate ring. For instance, a 2-(halomethyl)nicotinate derivative can undergo nucleophilic substitution with an appropriate nitrogen source, such as ammonia (B1221849) or a protected amine equivalent. pipzine-chem.com

Alkylation reactions are fundamental in organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. mt.com In this context, the alkylation of an amine with a tert-butyl 2-(halomethyl)nicotinate would lead to the desired product. The Gabriel synthesis, which utilizes phthalimide (B116566) as an ammonia surrogate, is a classic method to avoid overalkylation and selectively form primary amines. nih.gov

Multi-Step Synthetic Sequences and Convergence Strategies

For complex molecules, protecting group strategies are often necessary to mask reactive functional groups while other parts of the molecule are being modified. youtube.com For example, the amino group might be protected during the esterification step, or the carboxylic acid might be protected during the introduction of the aminomethyl group.

Innovative and Green Chemistry Approaches in Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. In the context of nicotinic acid and its derivatives, enzymatic and biocatalytic approaches are gaining attention. nih.gov These methods offer advantages such as high selectivity, mild reaction conditions, and reduced waste generation. nih.gov

For instance, nitrilase enzymes can catalyze the hydrolysis of 3-cyanopyridine to nicotinic acid with high efficiency. nih.gov While not directly applied to this compound in the reviewed literature, the principles of biocatalysis could be extended to various steps in its synthesis.

Furthermore, the use of greener reagents and solvents is a key aspect of modern organic synthesis. The application of reagents like 2-picoline-borane for reductive amination, which can be used in water or under solvent-free conditions, is an example of a greener alternative to traditional hydride reagents. merckmillipore.com The development of catalytic processes that minimize the use of stoichiometric reagents is also a central goal of green chemistry.

Solvent-Free Methodologies

The development of solvent-free reaction conditions represents a significant advancement in green chemistry, aiming to reduce the environmental impact of chemical synthesis by eliminating the use of volatile and often toxic organic solvents. In the context of nicotinate derivatives, solvent-free approaches offer numerous advantages, including simplified work-up procedures, reduced waste generation, and potentially enhanced reaction rates.

One notable example is the synthesis of 2-anilino nicotinic acid derivatives, which are structurally related to the aminomethyl nicotinate core. A study has demonstrated an environmentally friendly, solvent- and catalyst-free synthesis of these compounds. researchgate.net This method involves the direct reaction of primary aromatic amines with 2-chloronicotinic acid. The operational simplicity and green credentials of this procedure are highlighted by the short reaction times, typically ranging from 15 to 120 minutes, and the good to excellent yields achieved. researchgate.net

Table 1: Examples of Solvent-Free Synthesis of 2-Anilino Nicotinic Acid Derivatives researchgate.net

| Entry | Aniline Derivative | Reaction Time (min) | Yield (%) |

| 1 | Aniline | 15 | 95 |

| 2 | 4-Methylaniline | 20 | 92 |

| 3 | 4-Methoxyaniline | 30 | 90 |

| 4 | 4-Chloroaniline | 60 | 85 |

| 5 | 2,4-Dichloroaniline | 120 | 78 |

This table is illustrative of the solvent-free methodology applied to analogous structures and is based on the findings reported in the cited literature.

This approach underscores the potential for extending solvent-free conditions to the synthesis of this compound, potentially by reacting a suitable aminomethyl precursor with a nicotinic acid derivative under thermal conditions without a solvent. The absence of a solvent medium not only aligns with the principles of green chemistry but can also drive reactions to completion by allowing for higher reaction concentrations and temperatures.

Catalyst-Free Reactions

The elimination of catalysts from chemical transformations is another cornerstone of green chemistry, as it circumvents issues related to catalyst toxicity, cost, and removal from the final product. Catalyst-free reactions often rely on the intrinsic reactivity of the starting materials under specific conditions, such as elevated temperatures or the use of highly reactive reagents.

Research into catalyst-free reactions has demonstrated its applicability to a wide range of transformations that are biocompatible and efficient. ntu.edu.sg While direct catalyst-free synthesis of this compound is not extensively documented, analogous reactions provide a proof of concept. For instance, the previously mentioned synthesis of 2-anilino nicotinic acid derivatives proceeds efficiently without any catalyst. researchgate.net This reaction is believed to proceed via a nucleophilic aromatic substitution mechanism, where the amine directly displaces the chloro group on the nicotinic acid ring.

The feasibility of a catalyst-free approach for synthesizing this compound would likely depend on the specific synthetic route chosen. For example, a direct amination of a suitable nicotinate precursor might be achievable under catalyst-free conditions, particularly if the leaving group at the 2-position is sufficiently activated. The development of such catalyst-free methods for nicotinate synthesis is a promising area for future research, offering a pathway to more sustainable and cost-effective chemical production. rsc.org

Atom Economy and Efficiency in Synthetic Design

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. primescholars.comacs.org A high atom economy indicates that most of the atoms in the starting materials are utilized in the final product, minimizing the generation of waste. primescholars.com The concept, introduced by Barry Trost, provides a framework for evaluating the "greenness" of a synthetic route. acs.orgskpharmteco.com

In the context of synthesizing this compound and its analogues, designing synthetic pathways with high atom economy is crucial for sustainable production. primescholars.com Addition and cycloaddition reactions are classic examples of atom-economical transformations, as all the atoms of the reactants are incorporated into the product. nih.gov

Table 2: Comparison of Atom Economy for Different Reaction Types

| Reaction Type | General Scheme | Atom Economy |

| Addition | A + B → C | 100% |

| Substitution | A-B + C → A-C + B | < 100% |

| Elimination | A-B → A + B | < 100% |

| Rearrangement | A → B | 100% |

When designing a synthesis for this compound, chemists should aim to maximize the use of addition and rearrangement reactions and minimize the use of substitution and elimination reactions that generate stoichiometric byproducts. For example, a hypothetical synthesis that involves the direct addition of an aminomethyl group across a double bond on the pyridine ring would be highly atom-economical. In contrast, a route that relies on the displacement of a leaving group with an amine would have a lower atom economy due to the generation of a salt byproduct. The pursuit of atom economy in the synthesis of nicotinates encourages innovation in reaction design, leading to more efficient and environmentally friendly processes.

Environmentally Benign Reagents and Conditions

The use of environmentally benign reagents and conditions is a critical aspect of green chemistry, aiming to reduce the hazards and environmental impact associated with chemical synthesis. This includes the use of non-toxic reagents, renewable starting materials, and mild reaction conditions.

In the synthesis of nicotinates, several strategies can be employed to incorporate environmentally benign practices. One example is the use of solid acid catalysts for esterification reactions. A preparation method for ethyl nicotinate utilizes a solid acid catalyst (HND230) in place of traditional mineral acids like sulfuric acid. patsnap.com This approach offers several advantages, including ease of separation of the catalyst from the reaction mixture, reusability of the catalyst, and reduced generation of acidic waste streams. patsnap.com

The choice of solvent is another critical factor. The use of water, supercritical fluids, or ionic liquids as alternatives to volatile organic compounds (VOCs) is a key area of green chemistry research. researchgate.net For instance, performing reactions in water can eliminate the need for flammable and toxic organic solvents, although challenges such as the solubility of organic reactants need to be addressed. researchgate.net

Furthermore, the development of catalytic processes that operate under mild conditions (lower temperatures and pressures) contributes to a more environmentally benign synthesis by reducing energy consumption. The application of these principles to the synthesis of this compound can lead to safer, more sustainable, and economically viable manufacturing processes.

Chiral Synthesis and Stereoselective Preparation of Derivatives

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical and agrochemical industries, as the biological activity of a molecule is often dependent on its stereochemistry. The development of methods for the chiral synthesis and stereoselective preparation of derivatives of this compound is therefore a significant area of research.

Asymmetric Catalysis in Nicotinate Synthesis

Asymmetric catalysis is a powerful tool for the synthesis of chiral molecules, utilizing a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. frontiersin.org This approach is highly atom-economical and is a cornerstone of modern asymmetric synthesis. frontiersin.org

In the context of nicotinate synthesis, asymmetric catalysis can be employed to introduce chirality at various positions of the molecule. For instance, catalyst-controlled regioselective and enantioselective additions of nucleophiles to activated nicotinate salts have been reported. nih.gov By selecting the appropriate chiral ligand, such as BINAP or QuinoxP*, it is possible to direct the addition of aryl boron nucleophiles to either the C2 or C6 position of the pyridine ring with high enantioselectivity. nih.gov This methodology allows for the synthesis of chiral dihydropyridines, which are versatile intermediates for the preparation of more complex chiral nitrogen heterocycles. nih.gov

Another relevant example is the asymmetric catalytic synthesis of nicotine, which involves intermediates structurally related to nicotinates. wipo.int A key step in this synthesis is the asymmetric catalytic reduction of a precursor to obtain a chiral alcohol with high optical activity. wipo.int This highlights the potential for using asymmetric reduction or other catalytic methods to create stereocenters in the side chain of this compound derivatives. The continued development of novel chiral catalysts and catalytic reactions is essential for expanding the toolkit for the asymmetric synthesis of complex nicotinates. springernature.com

Utilization of Chiral Auxiliaries and Ligands

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereoselective transformation, the auxiliary can be removed and often recovered for reuse. wikipedia.org This strategy has been widely used in asymmetric synthesis for the reliable preparation of enantiomerically pure compounds. wikipedia.orgsigmaaldrich.comresearchgate.net

In the synthesis of chiral derivatives of this compound, a chiral auxiliary could be attached to the aminomethyl group or another functional handle on the molecule. Subsequent reactions, such as alkylation or aldol reactions, would then proceed with high diastereoselectivity, controlled by the steric and electronic properties of the auxiliary. researchgate.net Common chiral auxiliaries include oxazolidinones, ephedrine derivatives, and camphorsultam. wikipedia.orgsigmaaldrich.com

Table 3: Common Chiral Auxiliaries and Their Applications wikipedia.orgsigmaaldrich.comresearchgate.net

| Chiral Auxiliary | Typical Application |

| Evans' Oxazolidinones | Stereoselective alkylations, aldol reactions |

| Pseudoephedrine | Asymmetric alkylations |

| Camphorsultam | Diels-Alder reactions, alkylations |

| (S)-(-)-1-Phenylethylamine | Resolution of racemic mixtures |

Chiral ligands are also crucial in asymmetric synthesis, where they coordinate to a metal center to create a chiral catalytic environment. wiley.com The choice of ligand can profoundly influence the enantioselectivity of a reaction. In the synthesis of nicotinate derivatives, chiral ligands can be used in conjunction with transition metals to catalyze a variety of enantioselective transformations, such as hydrogenations, cross-coupling reactions, and cycloadditions. The design and synthesis of new chiral ligands with improved reactivity and selectivity remain an active area of research. sfu.ca

Enantioselective Transformations Leading to this compound and Analogues

The synthesis of enantiomerically pure this compound and its analogues is of significant interest due to the prevalence of chiral amine moieties in pharmaceutically active compounds. yale.edu Various strategies can be employed to introduce chirality, including the use of chiral auxiliaries, asymmetric catalysis, and enzymatic resolution.

One prominent approach involves the use of chiral auxiliaries, such as tert-butanesulfinamide (tBS). nih.govresearchgate.net This method typically involves three main steps: the condensation of the chiral auxiliary with a carbonyl compound, a nucleophilic addition, and subsequent removal of the auxiliary. nih.gov For the synthesis of this compound, this could involve the condensation of tert-butanesulfinamide with tert-butyl 2-formylnicotinate to form a sulfinylimine. Subsequent reduction of this imine with a suitable reducing agent would yield the desired amine with high diastereoselectivity. The final step would be the acidic cleavage of the tert-butanesulfinyl group to afford the enantiomerically enriched product.

Another viable strategy is the asymmetric hydrogenation of a suitable precursor. For instance, chiral pyridine–aminophosphine ligands have been successfully used in the ruthenium-catalyzed asymmetric hydrogenation of 2-(pyridin-2-yl)quinolines, achieving high yields and excellent enantioselectivities. rsc.org A similar catalytic system could potentially be adapted for the asymmetric reduction of an imine or enamine precursor of this compound.

Furthermore, chiral resolution of a racemic mixture of this compound can be achieved. This classical method involves the formation of diastereomeric salts by reacting the racemic amine with a chiral acid, such as tartaric acid or camphorsulfonic acid. tcichemicals.com The resulting diastereomers can then be separated by fractional crystallization due to their different solubilities. Subsequent neutralization of the separated diastereomeric salts allows for the isolation of the individual enantiomers of the target compound. A similar approach has been successfully used for the resolution of glutamate analogues via esterification with L-(-)-menthol, followed by chromatographic separation of the resulting diastereomers. beilstein-journals.orgresearchgate.net

Enzymatic kinetic resolution represents another powerful tool for obtaining enantiomerically pure amines. Lipases are commonly employed to selectively acylate one enantiomer of a racemic amine, allowing for the separation of the acylated product from the unreacted enantiomer. mdpi.com

| Method | Description | Key Reagents/Catalysts | Potential Application to Target Compound |

| Chiral Auxiliary | Use of a recoverable chiral molecule to direct a stereoselective reaction. | (R)- or (S)-tert-butanesulfinamide | Condensation with tert-butyl 2-formylnicotinate followed by reduction and deprotection. |

| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer. | Chiral Ru-phosphine complexes | Asymmetric hydrogenation of a precursor imine. |

| Diastereomeric Salt Resolution | Separation of enantiomers via crystallization of diastereomeric salts. | Chiral acids (e.g., tartaric acid) | Reaction with racemic this compound followed by fractional crystallization. |

| Enzymatic Resolution | Use of an enzyme to selectively react with one enantiomer. | Lipases | Kinetic resolution of racemic this compound. |

Purification and Isolation Techniques in Synthetic Research

The purification and isolation of this compound are critical steps to ensure the final product's purity, which is essential for its intended applications. The choice of purification method depends on the nature of the impurities and the scale of the synthesis.

Recrystallization and Precipitation Methods

Recrystallization is a widely used technique for purifying solid organic compounds. The principle relies on the differential solubility of the compound and its impurities in a particular solvent or solvent system at different temperatures. For this compound, which contains both a polar amine group and a less polar tert-butyl ester group, a range of solvents could be effective.

The selection of an appropriate solvent is crucial for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, while the impurities should either be highly soluble or insoluble at all temperatures. Common solvents for the recrystallization of compounds with amine and ester functionalities include alcohols (e.g., ethanol, isopropanol), esters (e.g., ethyl acetate), and hydrocarbon/polar aprotic solvent mixtures (e.g., hexane/acetone, hexane/ethyl acetate). rochester.edu For amines, it is also possible to crystallize them as their salts (e.g., hydrochloride or sulfate salts) from aqueous or alcoholic solutions. rochester.edu

General Recrystallization Procedure:

Dissolve the crude product in a minimum amount of a suitable hot solvent.

Filter the hot solution to remove any insoluble impurities.

Allow the solution to cool slowly to induce crystallization.

Collect the crystals by filtration.

Wash the crystals with a small amount of cold solvent.

Dry the crystals to remove any residual solvent.

| Solvent System | Rationale for Use |

| Ethanol/Water | Good for moderately polar compounds; solubility can be fine-tuned by adjusting the water content. |

| Ethyl Acetate/Hexane | Suitable for compounds with intermediate polarity; the ratio can be adjusted to achieve optimal solubility. |

| Isopropanol | A common solvent for a wide range of organic compounds. |

| Dichloromethane (B109758)/Hexane | Can be effective for less polar compounds, where dichloromethane provides solubility and hexane acts as an anti-solvent. |

Chromatographic Separation Techniques

Chromatography is a powerful technique for the separation and purification of compounds from a mixture. For this compound and its analogues, both achiral and chiral chromatographic methods are applicable.

Column Chromatography: This is a standard method for the purification of organic compounds in a laboratory setting. For this compound, silica gel would be a suitable stationary phase. The mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane), is chosen to achieve good separation of the target compound from its impurities. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with different polarities. Given the basic nature of the amine, adding a small amount of a basic modifier like triethylamine (B128534) to the eluent can prevent tailing and improve peak shape.

High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and faster separation times compared to traditional column chromatography. For the purification of this compound, a normal-phase column (e.g., silica or alumina) or a reversed-phase column (e.g., C18) could be used.

For the separation of enantiomers, chiral HPLC is the method of choice. mdpi.commdpi.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for the separation of a broad range of chiral compounds, including those with amine functionalities. rsc.org The mobile phase in chiral HPLC can be a normal-phase eluent (e.g., hexane/isopropanol), a polar organic eluent, or a reversed-phase eluent (e.g., acetonitrile (B52724)/water), often with the addition of additives like diethylamine or trifluoroacetic acid to improve peak shape and resolution. nih.gov

| Chromatographic Technique | Stationary Phase | Typical Mobile Phase | Application |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate with Triethylamine | General purification of the racemic compound. |

| Normal-Phase HPLC | Silica, Diol | Hexane/Isopropanol | Purification and analysis. |

| Reversed-Phase HPLC | C18, C8 | Acetonitrile/Water with TFA or buffer | Purification and analysis, especially for more polar analogues. |

| Chiral HPLC | Polysaccharide-based (e.g., Chiralpak) | Hexane/Ethanol/Diethylamine | Separation of enantiomers. |

Chemical Reactivity and Transformations of Tert Butyl 2 Aminomethyl Nicotinate

Reactions Involving the Aminomethyl Group

The primary amine of the aminomethyl group is a key site of nucleophilic reactivity, enabling a variety of derivatization and carbon-nitrogen bond-forming reactions.

The primary amine functionality of tert-butyl 2-(aminomethyl)nicotinate can readily undergo N-alkylation reactions with various alkylating agents, such as alkyl halides or sulfates, to yield secondary and tertiary amines. These reactions typically proceed via a nucleophilic substitution mechanism where the nitrogen atom attacks the electrophilic carbon of the alkylating agent. The degree of alkylation can often be controlled by the stoichiometry of the reactants.

Reductive amination provides another route to N-alkylated products. This two-step, one-pot process involves the initial reaction of the amine with an aldehyde or ketone to form a Schiff base or imine intermediate, which is then reduced in situ by a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to afford the corresponding secondary or tertiary amine.

These reactions are fundamental in modifying the steric and electronic properties of the aminomethyl group, which can be crucial for tuning the pharmacological or material properties of the final compound.

The primary amine is a versatile handle for a wide array of derivatization reactions, most commonly through acylation to form amides or reactions with sulfonyl chlorides to produce sulfonamides. nih.govresearchgate.net These transformations are widely used to introduce new functional groups and build molecular complexity. iu.edu

Amide Formation: The reaction with acyl chlorides or anhydrides in the presence of a base (e.g., triethylamine (B128534) or pyridine) to neutralize the generated acid (HCl) results in the formation of a stable amide bond. This is one of the most common transformations of primary amines.

Sulfonamide Synthesis: Similarly, reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base yields sulfonamides. nih.gov Sulfonamides are a key functional group in many pharmaceutical agents. nih.gov

The derivatization process can transform the chemical compound into a product with a similar chemical structure, known as a derivative, which may have altered reactivity, solubility, or biological activity. researchgate.net

Table 1: Examples of Derivatization Reactions of the Aminomethyl Group

| Reagent Class | Specific Reagent Example | Product Functional Group |

|---|---|---|

| Acyl Halide | Acetyl Chloride | Amide |

| Acid Anhydride | Acetic Anhydride | Amide |

| Sulfonyl Chloride | p-Toluenesulfonyl Chloride | Sulfonamide |

| Isocyanate | Phenyl Isocyanate | Urea |

The defining characteristic of the aminomethyl group is the nucleophilicity of the nitrogen atom, which is attributed to its lone pair of electrons. This allows it to attack a wide range of electrophilic centers. The nucleophilic character of primary amines is central to their role in forming various chemical bonds. organic-chemistry.orgresearchgate.net

Beyond the reactions mentioned above, the aminomethyl group can participate in:

Michael Additions: As a potent nucleophile, it can add to α,β-unsaturated carbonyl compounds in a conjugate addition reaction.

Ring-Opening Reactions: It can act as a nucleophile to open strained rings, such as epoxides and aziridines, leading to the formation of β-amino alcohols or 1,2-diamines, respectively.

Boc Protection: The nucleophilic amine can react with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to form a tert-butoxycarbonyl (Boc) protected amine. organic-chemistry.org This is a common strategy in multi-step synthesis to temporarily mask the reactivity of the amine group.

The reactivity is biomimetically analogous to the function of the amino group in lysine, which acts as a key nucleophile in many enzymatic reactions. researchgate.net The tert-butyl nicotinate (B505614) portion of related molecules can also act as a directing group in certain catalytic reactions, where the pyridine (B92270) nitrogen chelates to a metal center, activating other parts of the molecule for transformation. acs.orgvub.beacs.orgresearchgate.net

Transformations at the tert-Butyl Ester Moiety

The tert-butyl ester group is primarily employed as a protecting group for the carboxylic acid functionality. Its transformations mainly revolve around its selective removal (deprotection) or its conversion to other ester forms (transesterification).

The tert-butyl ester is valued for its stability to many nucleophilic and basic conditions while being readily cleavable under acidic conditions. thieme.de This allows for orthogonal protection strategies in complex syntheses. The deprotection proceeds via a mechanism involving the formation of a stable tert-butyl cation. rsc.org A variety of reagents and conditions have been developed for this purpose, offering high selectivity. niscpr.res.in

Selective cleavage of tert-butyl esters can be achieved using various Lewis or Brønsted acids. niscpr.res.inorganic-chemistry.orgorganic-chemistry.org The choice of reagent allows for deprotection in the presence of other acid-sensitive groups, such as Boc-protected amines, by tuning the reaction conditions. researchgate.netsemanticscholar.org

Table 2: Selected Methods for Selective Deprotection of tert-Butyl Esters

| Reagent(s) | Solvent | Temperature | Key Features | Reference(s) |

|---|---|---|---|---|

| Ytterbium triflate (Yb(OTf)₃) | Nitromethane | 45-50°C | Mild Lewis acid catalysis; selective in the presence of benzyl (B1604629), allyl, and methyl esters. niscpr.res.in | niscpr.res.in |

| Zinc bromide (ZnBr₂) | Dichloromethane (B109758) (DCM) | Room Temp. | Chemoselective hydrolysis; compatible with certain other acid-labile groups. researchgate.netsemanticscholar.org | researchgate.netsemanticscholar.org |

| Cerium(III) chloride (CeCl₃·7H₂O) / Sodium Iodide (NaI) | Acetonitrile (B52724) | Reflux | Selectively cleaves tert-butyl esters in the presence of N-Boc groups. organic-chemistry.org | organic-chemistry.org |

| Phosphoric Acid (H₃PO₄, aq.) | - | Room Temp. | Environmentally benign, mild, and selective over CBZ carbamates and benzyl esters. organic-chemistry.org | organic-chemistry.org |

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of a catalyst. While tert-butyl esters can be formed via transesterification, they can also undergo this reaction to yield other esters, such as methyl or ethyl nicotinate derivatives. researchgate.net This reaction is typically reversible and is driven to completion by using a large excess of the reactant alcohol.

The process can be catalyzed by either acids or bases:

Acid-Catalyzed Transesterification: A strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), protonates the carbonyl oxygen of the ester, rendering it more electrophilic and susceptible to nucleophilic attack by the new alcohol.

Base-Catalyzed Transesterification: A strong base, typically the alkoxide corresponding to the new alcohol (e.g., sodium methoxide (B1231860) for conversion to a methyl ester), acts as a potent nucleophile that attacks the ester carbonyl.

This transformation is useful for modifying the ester group post-synthesis to alter properties like solubility, volatility, or reactivity in subsequent steps. For example, converting the bulky tert-butyl ester to a simpler methyl ester might be necessary for certain biological assays or purification procedures. researchgate.net

Conversion to Other Carboxylic Acid Derivatives (e.g., Amides, Acid Chlorides)

The tert-butyl ester group at the 3-position of the pyridine ring can be converted into other important carboxylic acid derivatives, notably acid chlorides and amides. These transformations typically involve the cleavage of the ester C-O bond.

Conversion to Acid Chlorides

The direct conversion of this compound to the corresponding acid chloride, 2-(aminomethyl)nicotinoyl chloride, can be achieved under mild conditions. The reaction of tert-butyl esters with thionyl chloride (SOCl₂), often at room temperature, provides a selective method for this transformation. organic-chemistry.orgresearchgate.net This method is particularly advantageous because it is often selective for tert-butyl esters in the presence of other ester types, such as methyl or benzyl esters. organic-chemistry.org Mechanistic studies indicate the reaction is promoted by acid (HCl), which facilitates the cleavage of the tert-butyl group as isobutylene (B52900). organic-chemistry.org

Another approach involves using a chlorinating agent like α,α-dichlorodiphenylmethane with a tin(II) chloride (SnCl₂) catalyst to generate the acid chloride in situ. organic-chemistry.org This method also proceeds under mild conditions and is effective for a range of tert-butyl esters.

Table 1: Reagents for Conversion of tert-Butyl Esters to Acid Chlorides

| Reagent(s) | Typical Conditions | Selectivity | Reference |

|---|---|---|---|

| Thionyl Chloride (SOCl₂) | Room temperature | High for t-butyl esters | organic-chemistry.orgorganic-chemistry.org |

| α,α-dichlorodiphenylmethane / SnCl₂ | Mild conditions | General for t-butyl esters | organic-chemistry.org |

| Phosphorus Trichloride (PCl₃) | Mild, one-pot | Broad substrate scope | researchgate.net |

Conversion to Amides

The synthesis of amides from this compound generally proceeds through one of two primary routes:

Two-Step Process via the Carboxylic Acid: The tert-butyl ester is first hydrolyzed to the corresponding carboxylic acid, 2-(aminomethyl)nicotinic acid. This deprotection is typically accomplished using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). lookchem.com The resulting carboxylic acid can then be coupled with a desired amine using standard peptide coupling reagents.

One-Pot Process via the Acid Chloride: A more direct route involves the in-situ formation of the acid chloride from the tert-butyl ester, as described above. The subsequent addition of an amine to the reaction mixture yields the corresponding amide without the need to isolate the acid chloride intermediate. organic-chemistry.org This one-pot procedure is efficient for generating various amides under mild conditions. organic-chemistry.org

Table 2: Common Coupling Reagents for Amide Formation from Carboxylic Acids

| Coupling Reagent | Additive (Optional) | Description |

|---|---|---|

| EDCI (Ethyl(dimethylaminopropyl)carbodiimide) | HOBt (Hydroxybenzotriazole) | A widely used water-soluble carbodiimide (B86325) that facilitates amide bond formation. |

| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | DIPEA (Diisopropylethylamine) | A highly efficient coupling reagent, particularly for hindered amines and amino acids. |

| DCC (Dicyclohexylcarbodiimide) | HOBt or DMAP (4-Dimethylaminopyridine) | An effective but produces a dicyclohexylurea (DCU) byproduct that can be difficult to remove. |

Reactivity of the Pyridine Nitrogen

The nitrogen atom within the pyridine ring of this compound possesses a lone pair of electrons in an sp² hybrid orbital. This makes it a site of basicity and nucleophilicity.

Basicity and Salt Formation: The pyridine nitrogen acts as a Lewis base and can be readily protonated by acids to form pyridinium (B92312) salts. This is a fundamental property that influences the compound's solubility and reactivity in acidic media.

Alkylation and Acylation: The nitrogen is susceptible to reaction with electrophiles. Alkyl halides (e.g., methyl iodide) can alkylate the nitrogen to form quaternary N-alkylpyridinium salts. Similarly, acyl halides can acylate the nitrogen.

N-Oxide Formation: The pyridine nitrogen can be oxidized to form a pyridine N-oxide. This transformation is typically carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide has significantly different electronic properties, which can alter the reactivity of the pyridine ring itself.

Influence on Ring Reactivity: As an electronegative atom, the pyridine nitrogen withdraws electron density from the ring, particularly from the α (2- and 6-) and γ (4-) positions. This deactivation makes the pyridine ring less susceptible to electrophilic aromatic substitution compared to benzene. Conversely, it activates the ring for nucleophilic attack at these positions. In this compound, the presence of substituents at the 2- and 3-positions directs further reactions.

Stability and Degradation Pathways under Reaction Conditions

The stability of this compound is dictated by the chemical robustness of its constituent functional groups. Several degradation pathways are possible under specific reaction conditions.

Acid-Catalyzed Hydrolysis of the Ester: The most significant liability of the molecule is the tert-butyl ester, which is sensitive to acidic conditions. fiveable.methieme-connect.com In the presence of strong protic acids (e.g., TFA, HCl) or some Lewis acids (e.g., ZnBr₂), the ester undergoes cleavage to yield 2-(aminomethyl)nicotinic acid and isobutylene gas. lookchem.comresearchgate.net This reaction is the standard method for deprotecting tert-butyl esters in organic synthesis. fiveable.me This instability in acid precludes the use of many strongly acidic reaction conditions if the ester is to be preserved.

Stability to Base: In contrast to its acid lability, the tert-butyl ester is generally stable under basic conditions. thieme-connect.comontosight.ai This allows for reactions involving the aminomethyl group or other transformations to be carried out in the presence of non-nucleophilic bases.

Oxidation of the Aminomethyl Group: The primary amine of the aminomethyl group can be susceptible to oxidation. For instance, reaction with reagents like selenium dioxide has been shown to induce oxidative cyclization in 2-(aminomethyl)pyridine, leading to the formation of an imidazo[1,5-a]pyridine (B1214698) skeleton. researchgate.net

Degradation of the Pyridine Ring: The pyridine ring itself is a stable aromatic system. However, under certain biological or harsh chemical conditions, it can be degraded. Microbial degradation of pyridine often initiates with hydroxylation, followed by ring cleavage. nih.govnih.govvu.lt While less common in standard laboratory synthesis, this represents a potential long-term environmental degradation pathway.

Application As a Synthetic Intermediate and Building Block

Construction of Complex Heterocyclic Scaffolds

The structure of tert-Butyl 2-(aminomethyl)nicotinate is well-suited for the synthesis of more complex heterocyclic structures. The primary amine and the pyridine (B92270) ring are key reactive sites for building fused-ring systems.

The aminomethyl group at the C2 position of the pyridine ring is strategically placed to participate in cyclization reactions with a suitable partner, leading to the formation of fused heterocyclic systems. Annulation reactions, which involve the formation of a new ring onto an existing one, can be envisioned using this compound. For instance, condensation of the primary amine with a dicarbonyl compound or its equivalent could lead to the formation of pyrido-diazepines or related structures. While specific examples utilizing this compound are not prominently reported, the general reactivity pattern of 2-(aminomethyl)pyridines supports their utility in constructing such bicyclic scaffolds.

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules in a single step from three or more starting materials. The primary amine functionality in this compound makes it an ideal candidate for participation in isocyanide-based MCRs such as the Ugi or Passerini reactions. In a hypothetical Ugi four-component reaction, this compound could serve as the amine component, reacting with an aldehyde (or ketone), a carboxylic acid, and an isocyanide to rapidly generate complex peptide-like molecules incorporating the nicotinic acid framework. This approach offers a pathway to generate large libraries of diverse compounds for screening purposes.

Precursor in Medicinal Chemistry Research Scaffolds

The nicotinic acid (vitamin B3) core is a well-established pharmacophore in drug discovery. Derivatives of this scaffold are explored for a wide range of therapeutic targets.

Nicotinic acid and its derivatives are known to be involved in numerous biological processes. They have been investigated for the treatment of various conditions, including pellagra, and their derivatives have shown potential as anti-inflammatory, analgesic, and antimicrobial agents. The nicotinic acid moiety can act as a key recognition element for biological targets, and modifying its structure is a common strategy in medicinal chemistry to optimize potency, selectivity, and pharmacokinetic properties.

Table 1: Examples of Biological Activities of Nicotinic Acid Derivatives

| Derivative Class | Biological Activity | Reference |

|---|---|---|

| 2-Aryl Nicotinic Acids | Analgesic, Anti-inflammatory | |

| Nicotinoyl-based compounds | Anti-inflammatory |

This table is for illustrative purposes of the general scaffold and not specific to this compound.

As a synthetic precursor, this compound provides a convenient handle for incorporation into larger, more complex molecules. The primary amine can be readily acylated, alkylated, or reductively aminated to attach the nicotinic acid scaffold to other pharmacophores or molecular backbones. The tert-butyl ester group serves as a protecting group for the carboxylic acid, preventing its interference in reactions targeting the amine. This ester is stable under many reaction conditions but can be removed under acidic conditions to reveal the free carboxylic acid, which can then be used for further derivatization, such as amide bond formation. This dual functionality allows for a stepwise and controlled approach to building diverse molecular architectures for medicinal chemistry research.

Role in Ligand Synthesis for Catalysis

Bidentate and polydentate ligands containing nitrogen atoms are fundamental in coordination chemistry and homogeneous catalysis. The structure of this compound, featuring a pyridine nitrogen and an aminomethyl nitrogen, makes it a potential precursor for N,N-bidentate ligands.

The spatial arrangement of the two nitrogen atoms is suitable for chelation to a metal center, forming a stable five-membered ring. Such ligands are crucial in controlling the reactivity and selectivity of metal catalysts. For example, a related tert-butyl nicotinate (B505614) scaffold has been employed as a directing group in zinc-catalyzed amide cleavage, where the pyridine nitrogen and an amide oxygen chelate the metal center, demonstrating the coordinating ability of this heterocyclic system. By modifying the aminomethyl group of this compound, for instance, by introducing bulky substituents, chiral auxiliaries, or additional donor atoms, a wide variety of ligands could be synthesized. These tailored ligands could then be applied in various catalytic transformations, such as asymmetric synthesis, cross-coupling reactions, or oxidation catalysis.

Advanced Analytical and Spectroscopic Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of tert-Butyl 2-(aminomethyl)nicotinate. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecule's carbon-hydrogen framework can be constructed. specac.comuobasrah.edu.iq

In ¹H NMR, the chemical shift (δ) of each proton is indicative of its local electronic environment. The spectrum of this compound is expected to show distinct signals for the protons on the pyridine (B92270) ring, the aminomethyl (-CH₂NH₂) group, and the tert-butyl group. nih.gov The nine protons of the tert-butyl group typically appear as a prominent, sharp singlet in the upfield region (around 1.5 ppm) due to their chemical equivalence and shielding. acdlabs.com The two protons of the aminomethyl group would appear as a singlet, while the three protons on the pyridine ring would exhibit characteristic splitting patterns (e.g., doublet of doublets) based on their coupling with adjacent protons.

¹³C NMR spectroscopy provides information about the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal. Key expected signals include those for the carbonyl carbon of the ester, the quaternary carbon and methyl carbons of the tert-butyl group, and the carbons of the pyridine ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| ¹H NMR Spectroscopy | ||

|---|---|---|

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyridine-H (aromatic) | 7.2 - 8.6 | Multiplets |

| -CH₂- (aminomethyl) | ~4.0 | Singlet |

| -NH₂ (amine) | Variable (broad singlet) | Singlet (broad) |

| -C(CH₃)₃ (tert-butyl) | ~1.5 | Singlet |

| ¹³C NMR Spectroscopy | |

|---|---|

| Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (ester carbonyl) | 165 - 170 |

| Pyridine-C (aromatic) | 120 - 155 |

| -C(CH₃)₃ (quaternary) | ~80 |

| -CH₂- (aminomethyl) | ~45 |

| -C(CH₃)₃ (methyls) | ~28 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structural components of a molecule by analyzing its mass-to-charge ratio (m/z) and its fragmentation patterns. libretexts.org For this compound (molecular formula C₁₁H₁₆N₂O₂), the exact molecular weight is 208.26 g/mol . bldpharm.com High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy.

Upon ionization in the mass spectrometer, typically by electron impact (EI), the molecule forms a molecular ion (M⁺•), which can then undergo fragmentation. chemguide.co.uk The fragmentation pattern provides valuable structural information. Key fragmentation pathways for this compound are predictable based on its functional groups: youtube.com

Loss of a tert-butyl group: A common fragmentation involves the cleavage of the ester to lose a stable tert-butyl cation ([C₄H₉]⁺) with an m/z of 57.

Loss of isobutene: Another characteristic pathway is the rearrangement and elimination of a neutral isobutene molecule (C₄H₈, mass of 56) from the molecular ion. uni-saarland.de

Alpha-cleavage: The bond adjacent to the amine nitrogen can break, leading to cleavage of the aminomethyl group.

Cleavage of the ester group: Fragmentation can occur at the C-O bond of the ester.

Table 2: Plausible Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Description of Loss |

|---|---|---|

| 208 | [C₁₁H₁₆N₂O₂]⁺• | Molecular Ion (M⁺•) |

| 193 | [M - CH₃]⁺ | Loss of a methyl radical |

| 152 | [M - C₄H₈]⁺• | Loss of neutral isobutene |

| 151 | [M - C₄H₉]⁺ | Loss of tert-butyl radical |

| 57 | [C₄H₉]⁺ | tert-Butyl cation |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. It works on the principle that chemical bonds vibrate at specific frequencies, and when infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies. specac.com

The IR spectrum of this compound would display characteristic absorption bands corresponding to its primary amine, ester, and aromatic pyridine ring functionalities.

N-H Stretching: The primary amine (-NH₂) group will typically show two medium-intensity bands in the 3300-3500 cm⁻¹ region. libretexts.org

C=O Stretching: The ester carbonyl group (C=O) will exhibit a strong, sharp absorption band around 1720-1740 cm⁻¹. libretexts.orgvscht.cz

C-H Stretching: Aliphatic C-H stretching from the methyl and methylene (B1212753) groups will appear just below 3000 cm⁻¹, while aromatic C-H stretching from the pyridine ring will be observed just above 3000 cm⁻¹. libretexts.org

C-O Stretching: The ester C-O stretch will produce a strong band in the fingerprint region, typically between 1150-1300 cm⁻¹. libretexts.org

C=C and C=N Stretching: Vibrations from the aromatic pyridine ring will show multiple bands in the 1400-1600 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Functional Group | Vibration Type | Expected Intensity |

|---|---|---|---|

| 3300 - 3500 | Primary Amine (-NH₂) | N-H Stretch | Medium (two bands) |

| 3000 - 3100 | Aromatic C-H | C-H Stretch | Medium to Weak |

| 2850 - 2980 | Aliphatic C-H | C-H Stretch | Medium to Strong |

| 1720 - 1740 | Ester (C=O) | C=O Stretch | Strong |

| 1400 - 1600 | Aromatic Ring | C=C and C=N Stretch | Medium to Weak |

| 1150 - 1300 | Ester (C-O) | C-O Stretch | Strong |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique involves directing an X-ray beam onto a single crystal of the compound and analyzing the resulting diffraction pattern. researchgate.net The pattern of diffracted X-rays provides information about the electron density within the crystal, from which a precise 3D model of the molecule can be built.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule, confirming its covalent structure.

Conformation: The exact spatial orientation of the tert-butyl ester and aminomethyl groups relative to the pyridine ring.

Intermolecular Interactions: Identification of hydrogen bonding (e.g., involving the -NH₂ group) and other non-covalent interactions that dictate how the molecules pack together in the crystal lattice.

Stereochemistry: Unambiguous determination of the compound's stereochemistry if chiral centers were present.

The ability to grow a high-quality single crystal is the primary prerequisite for a successful X-ray diffraction analysis.

Chromatographic Techniques for Purity and Separation Assessment

Chromatographic methods are essential for separating the components of a mixture and assessing the purity of a compound. nih.gov High-Performance Liquid Chromatography (HPLC) is the most common technique used for this purpose in the analysis of organic compounds like this compound. mdpi.com

In a typical HPLC analysis, the compound is dissolved in a suitable solvent and injected into a column containing a stationary phase. A mobile phase is then pumped through the column, and separation occurs based on the differential affinities of the compound for the stationary and mobile phases. nih.gov For a non-polar compound like this, a reverse-phase HPLC method would likely be employed, using a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water).

The output from an HPLC system is a chromatogram, which plots detector response against time. A pure sample of this compound would ideally show a single, sharp peak at a specific retention time. The area under this peak is proportional to the concentration of the compound, allowing for quantitative analysis. The presence of other peaks would indicate impurities, and their peak areas could be used to determine the purity level, often expressed as a percentage. nih.gov

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are essential for understanding the fundamental electronic properties that govern the behavior of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule. epfl.ch

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. researchgate.net It is widely applied to calculate molecular properties, understand reaction mechanisms, and predict spectroscopic data. mdpi.commdpi.com For tert-Butyl 2-(aminomethyl)nicotinate, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), are used to obtain an optimized molecular geometry and to calculate various electronic properties. researchgate.netnih.gov

These calculations provide data on atomic charges, which can identify electrophilic and nucleophilic sites within the molecule. nih.gov Furthermore, DFT is instrumental in determining properties such as dipole moment and polarizability, which influence the molecule's interactions with its environment. ijisrt.com

| Calculated Property | Significance in Molecular Analysis |

|---|---|

| Optimized Molecular Geometry | Provides the most stable 3D structure with corresponding bond lengths and angles. |

| Mulliken Atomic Charges | Indicates the partial charge distribution on each atom, highlighting potential reactive sites. nih.gov |

| Dipole Moment | Measures the overall polarity of the molecule, affecting solubility and intermolecular forces. |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution on the molecular surface, visually identifying regions prone to electrophilic or nucleophilic attack. researchgate.net |

Frontier Molecular Orbital (FMO) theory is a key concept within quantum chemistry for explaining chemical reactivity. youtube.comnumberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.com The HOMO, being the highest energy orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, the lowest energy orbital without electrons, acts as an electron acceptor (electrophile). researchgate.netyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.comresearchgate.net A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. numberanalytics.com For this compound, FMO analysis would map the distribution of these orbitals to predict how the molecule would interact with other reagents.

| Orbital/Concept | Role in Chemical Reactivity |

|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The orbital from which a molecule is most likely to donate electrons in a reaction; associated with nucleophilicity. youtube.com |

| LUMO (Lowest Unoccupied Molecular Orbital) | The orbital to which a molecule is most likely to accept electrons; associated with electrophilicity. youtube.com |

| HOMO-LUMO Energy Gap | An indicator of molecular stability and reactivity; a smaller gap often correlates with higher reactivity. numberanalytics.com |

Molecular Modeling and Conformational Analysis

Molecular modeling is used to study the three-dimensional structures of molecules and their dynamic behavior. Conformational analysis, a subset of molecular modeling, focuses on identifying the different spatial arrangements of atoms (conformers) that a molecule can adopt through the rotation of single bonds. nih.gov

For this compound, key areas of conformational flexibility include the rotation around the bonds connecting the aminomethyl group and the tert-butyl ester group to the pyridine (B92270) ring. Theoretical studies on related nicotinic compounds have shown that substituents can adopt preferred orientations to stabilize the molecule through intramolecular interactions or to facilitate intermolecular interactions. nih.govresearchgate.net For instance, the C3-ester substituent in some nicotinates is known to populate a trans-conformer that is suitable for metal chelation. researchgate.net A thorough conformational analysis would identify the most stable conformers of this compound in different environments (e.g., in a vacuum or in a solvent) and determine the energy barriers between them.

Mechanistic Investigations of Reactions Involving the Compound

Computational chemistry is a powerful tool for investigating the detailed step-by-step pathways of chemical reactions. researchgate.net By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and activation energies, providing a complete picture of the reaction mechanism. nih.govmdpi.com

For reactions involving this compound, such as its synthesis or subsequent transformations, DFT calculations can be employed to propose and validate potential mechanisms. nih.gov For example, if the compound were to participate in a transition metal-catalyzed reaction, computational studies could elucidate the role of the catalyst, the nature of the intermediates, and the rate-determining step of the reaction. nih.gov This knowledge is invaluable for optimizing reaction conditions and improving yields.

Ligand-Receptor Interaction Studies through Molecular Docking Methodologies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein). nih.govnih.govresearchgate.net This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov

In a typical docking study, this compound would be treated as a flexible ligand, and its potential binding modes within the active site of a target protein would be explored using a search algorithm. nih.govnih.gov Each potential binding pose is then evaluated by a scoring function, which estimates the binding affinity (often in kcal/mol). dergipark.org.tr The results provide insights into the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.govdergipark.org.tr These studies can guide the design of more potent and selective analogs.

| Interaction Type | Description |

|---|---|

| Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (like N or O) and another nearby electronegative atom. |

| Hydrophobic Interaction | The tendency of nonpolar groups (like the tert-butyl group) to associate in an aqueous environment, driven by the release of water molecules. |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. |

| Pi-Pi Stacking | Attractive, noncovalent interactions between aromatic rings (like the pyridine ring). |

Patent Landscape and Innovations in Research and Development

Analysis of Patent Applications for Novel Synthetic Routes

While patents specifically claiming the synthesis of tert-Butyl 2-(aminomethyl)nicotinate are not prevalent in publicly accessible databases, the broader patent literature for nicotinic acid esters and related pyridine (B92270) derivatives provides significant insight into the proprietary methods likely employed for its production. These patents often focus on general methodologies that can be adapted for various alkyl esters, including the tert-butyl variant.

Innovations in the synthesis of nicotinate (B505614) esters often center on improving yield, purity, and scalability while minimizing hazardous reagents and complex procedures. Analysis of patents for related compounds suggests several strategic approaches to the synthesis of this compound.

One patented approach for the synthesis of 2-alkyl nicotinates, which can be logically extended to the tert-butyl ester, involves a multi-step process designed to avoid harsh conditions and undesirable byproducts. For instance, Chinese patent CN112824387A describes a method for preparing 2-methyl nicotinate that can be adapted for other alkyl groups, including tert-butyl. This method avoids the use of malodorous and hazardous reagents like acrolein, which is a significant improvement in terms of production safety and environmental impact. The general scheme involves the reaction of a protected malonaldehyde equivalent with a β-aminocrotonic acid ester. The ester group on the β-aminocrotonate can be varied, with the patent explicitly mentioning methyl, ethyl, isopropyl, or tert-butyl as possibilities. This suggests a proprietary route to tert-butyl nicotinate precursors.

Another common strategy found in the patent literature for nicotinate esters is transesterification. U.S. Patent US10654806B2, for example, details a process for synthesizing menthyl nicotinate via a transesterification reaction. This type of process could be adapted to produce tert-butyl nicotinate derivatives from a more common ester, such as methyl nicotinate, by reacting it with tert-butanol (B103910) in the presence of a suitable catalyst. The innovation in such patents often lies in the choice of catalyst, reaction conditions (temperature, pressure), and purification methods that lead to a high-yield, industrially viable process.

The table below outlines plausible synthetic strategies for tert-butyl nicotinate precursors based on patented methods for analogous compounds.

| Synthetic Strategy | Key Reactants | Potential Advantages Highlighted in Patents | Relevant Patent Example (Analogous Compound) |

| Modified Hantzsch Synthesis | Protected Malonaldehyde, tert-Butyl β-aminocrotonate | Avoids hazardous reagents (e.g., acrolein), milder reaction conditions, suitable for industrial scale-up. | CN112824387A |

| Transesterification | Methyl Nicotinate, tert-Butanol, Alkaline Catalyst | High purity and yield, solvent-free or reduced solvent process, industrially acceptable. | US10654806B2 |

| Direct Esterification | Nicotinic Acid, tert-Butanol, Acid Catalyst | Direct route from the parent acid. Innovations focus on catalysts and conditions to drive the reaction to completion. | General Fischer-Speier Esterification Principles |

This table is illustrative of methods described in the patent literature for related nicotinate esters and does not represent a direct patented synthesis of this compound.

The primary value of an intermediate like this compound in the patent landscape is its role as a versatile building block for more complex, patentable molecules. The aminomethyl group serves as a reactive handle for a wide range of chemical modifications, allowing for the creation of extensive libraries of novel compounds for screening as potential drug candidates.

Patents in this area typically claim a genus of compounds with a common core structure derived from the nicotinate scaffold. The novelty and non-obviousness required for a patent grant are introduced through modifications at the aminomethyl position, as well as at other positions on the pyridine ring. For example, the primary amine of this compound can be acylated, alkylated, or used in the formation of ureas, thioureas, and sulfonamides, leading to a vast number of potential derivatives.

The patenting strategy often involves not only claiming the novel compounds themselves but also their use in treating specific diseases and the pharmaceutical compositions containing them. For example, a patent might claim a series of N-acyl derivatives of this compound and their application as kinase inhibitors for the treatment of cancer.

The table below illustrates the types of novel derivatives that can be generated from this compound and are commonly found in the pharmaceutical patent literature.

| Derivative Class | General Structure | Potential Therapeutic Application | Example Patent Focus |

| Amides | R-CO-NH-CH₂-Py-CO₂tBu | Kinase Inhibitors, Protease Inhibitors | Oncology, Virology |

| Sulfonamides | R-SO₂-NH-CH₂-Py-CO₂tBu | Antibacterials, Diuretics | Infectious Diseases, Cardiovascular |

| Ureas/Thioureas | R-NH-C(X)-NH-CH₂-Py-CO₂tBu (X=O, S) | Enzyme Inhibitors, Receptor Modulators | Metabolic Disorders, CNS Disorders |

| Substituted Amines | R-NH-CH₂-Py-CO₂tBu | GPCR Modulators, Ion Channel Blockers | Neurology, Pain Management |

This table represents common classes of patented compounds where this compound could serve as a key synthetic intermediate.

Trends in Intellectual Property Related to Nicotinate Chemistry

The intellectual property landscape for nicotinate chemistry is characterized by several key trends. There is a consistent focus on the development of new chemical entities (NCEs) where the pyridine ring acts as a crucial pharmacophore. The stability and versatile reactivity of the pyridine scaffold make it a favored starting point for drug discovery programs.

A significant trend is the strategic patenting of not just the final API, but also key intermediates and novel synthetic processes. This creates a "patent thicket" around a successful drug, making it more difficult for generic competitors to enter the market even after the primary patent on the API has expired. By patenting an efficient and cost-effective synthesis for an intermediate like this compound, a company can control a critical part of the supply chain for a future blockbuster drug.

Furthermore, there is a growing emphasis on "green chemistry" principles in patent applications for chemical syntheses. Patents that describe processes with reduced solvent use, fewer steps, and less hazardous materials are viewed favorably and can provide a competitive advantage.

The global market for pyridine and its derivatives is substantial, with major applications in the agrochemical and pharmaceutical industries. This economic importance drives intense competition and a continuous stream of patent filings as companies seek to protect their market share and innovations.

Research & Development Strategies Reflected in Patent Filings

Patent filings in the area of nicotinate chemistry clearly reflect the underlying research and development strategies of pharmaceutical and chemical companies. The focus on pyridine derivatives indicates a long-term R&D commitment to leveraging this scaffold's proven biological activity.

One key strategy is the creation of compound libraries based on versatile intermediates. The synthesis of a building block like this compound is not an end in itself but rather an enabling step in a broader drug discovery program. R&D efforts are directed at developing robust and flexible synthetic routes that allow for the rapid generation of numerous derivatives for high-throughput screening.

Another R&D strategy evident from the patent literature is the development of drugs with improved pharmacological profiles. This can involve modifying a known active molecule to enhance its potency, selectivity, or pharmacokinetic properties. The nicotinate structure can be fine-tuned to optimize these parameters, and patents are often filed to protect these incremental but valuable improvements.

Finally, process development and manufacturing scale-up are critical components of the R&D strategy. Patents describing novel synthetic routes that are more efficient, cost-effective, and environmentally friendly than existing methods are highly valuable. These process patents can provide a significant competitive advantage by lowering the cost of goods for an API and ensuring a secure and reliable supply chain. The development of such processes for key intermediates is a crucial, though often less visible, aspect of pharmaceutical R&D.

Future Directions and Challenges in Research on Tert Butyl 2 Aminomethyl Nicotinate

Development of Novel and More Sustainable Synthetic Pathways

The current synthesis of tert-butyl 2-(aminomethyl)nicotinate and related pyridine (B92270) derivatives often relies on traditional methods that may involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. Future research must focus on developing greener and more sustainable synthetic routes.

Key Research Objectives:

Catalytic Approaches: The development of novel catalytic systems is paramount. This includes the use of transition metal catalysts (e.g., palladium, copper, or nickel) to promote highly selective C-C and C-N bond formations under milder conditions. ijarsct.co.in Biocatalysis, utilizing enzymes, offers a promising green alternative due to its high selectivity and operation under mild reaction conditions. ijarsct.co.inworldpharmatoday.com Investigating enzymatic pathways for the synthesis of the pyridine core or the introduction of functional groups could significantly reduce the environmental impact. ijarsct.co.inworldpharmatoday.com

Green Solvents and Reagents: A shift towards the use of environmentally benign solvents such as water, ethanol, or supercritical carbon dioxide is crucial. instituteofsustainabilitystudies.com Additionally, exploring solvent-free reaction conditions, including solid-state reactions and mechanochemistry, could minimize waste generation. ijarsct.co.in The use of renewable feedstocks and bio-based starting materials would further enhance the sustainability of the synthesis. instituteofsustainabilitystudies.comreachemchemicals.com

Atom Economy: Future synthetic designs should prioritize atom economy, maximizing the incorporation of all starting materials into the final product. instituteofsustainabilitystudies.com Multicomponent reactions (MCRs), which combine three or more reactants in a single step, are an excellent strategy for achieving this and can lead to higher efficiency and reduced waste. rasayanjournal.co.innih.gov

Challenges to Overcome:

Developing catalysts with high activity and selectivity for the specific transformations required for this compound synthesis.

Ensuring the economic viability of greener solvents and reagents for large-scale production.

Optimizing reaction conditions for MCRs to achieve high yields and purity of the desired product.

| Synthetic Approach | Potential Advantages | Key Challenges |

| Biocatalysis | High selectivity, mild conditions, reduced waste. ijarsct.co.inworldpharmatoday.com | Enzyme stability and cost, identifying suitable enzymes. |

| Green Solvents | Reduced toxicity and environmental impact. instituteofsustainabilitystudies.com | Lower reaction rates, solubility issues. |

| Multicomponent Reactions | High atom economy, reduced steps, eco-friendly. rasayanjournal.co.innih.gov | Complex reaction optimization, potential for side products. |

| Mechanochemistry | Solvent-free, reduced energy consumption. ijarsct.co.in | Scalability, control over reaction parameters. |

Exploration of Undiscovered Reactivity Profiles and Selectivities

The reactivity of this compound is largely dictated by its three main functional groups. While the individual reactivity of amines, esters, and pyridines is well-understood, the interplay between these groups within the same molecule could lead to novel and underexplored chemical transformations.

Areas for Future Investigation:

Chemoselective Transformations: A key challenge and opportunity lies in achieving high chemoselectivity. Future research should focus on developing methods to selectively react one functional group in the presence of the others. For instance, developing protecting group strategies or catalytic systems that can differentiate between the pyridine nitrogen and the aminomethyl nitrogen is crucial.

Intramolecular Catalysis: The proximity of the aminomethyl group and the ester could facilitate intramolecular catalytic cycles for certain reactions, a phenomenon that warrants investigation.

Novel Cyclization Reactions: The bifunctional nature of the molecule makes it an ideal candidate for the synthesis of novel heterocyclic systems through intramolecular cyclization reactions under various conditions.

Challenges in Reactivity Exploration:

Controlling the regioselectivity of reactions on the pyridine ring, which can be deactivated by the ester group.

Preventing undesired side reactions, such as self-condensation or polymerization.

Characterizing and understanding the mechanisms of any newly discovered reactions.

Expansion of Applications in Complex Molecule Synthesis and Material Science Research

The structural motifs present in this compound make it a valuable precursor for the synthesis of more complex molecules and functional materials.

Potential Applications:

Pharmaceutical Intermediates: As a functionalized pyridine, it can serve as a key building block for the synthesis of pharmaceutically active compounds. Pyridine scaffolds are present in numerous drugs. nih.govresearchgate.net

Ligand Synthesis: The aminomethyl and pyridine nitrogen atoms can act as coordination sites for metal ions, making it a candidate for the development of novel ligands for catalysis or metal-organic frameworks (MOFs).

Polymer Chemistry: The amine functionality allows for its incorporation into polymer backbones or as a pendant group, potentially imparting unique properties to the resulting materials. For example, pyridine-containing polymers have been investigated for various applications. The tert-butyl group can also influence polymer properties. nih.gov The development of polymers functionalized with aminomethylpyridine moieties could lead to materials with enhanced selectivity for specific applications. acs.org

Research and Development Hurdles:

Demonstrating the utility of this compound in the total synthesis of complex natural products or pharmaceuticals.

Designing and synthesizing novel polymers and materials and characterizing their properties.

Establishing structure-property relationships to guide the rational design of new materials.

| Application Area | Potential Role of this compound | Research Focus |

| Pharmaceuticals | Building block for complex active pharmaceutical ingredients. nih.govresearchgate.net | Synthesis of novel drug candidates and evaluation of their biological activity. |

| Catalysis | Precursor for chiral ligands and catalysts. | Development of new catalytic systems for asymmetric synthesis. |

| Material Science | Monomer for functional polymers and MOFs. acs.org | Creation of materials with tailored optical, electronic, or adsorption properties. |

Integration with Flow Chemistry and Automated Synthesis Platforms in Research

To accelerate the discovery and optimization of reactions involving this compound, the integration of modern technologies like flow chemistry and automated synthesis is essential.

Advantages of Modern Platforms:

Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety, especially for highly exothermic or hazardous reactions. thieme-connect.com This technology is particularly well-suited for the synthesis of functionalized pyridines. thieme-connect.commdpi.com

Automated Synthesis: Automated platforms enable high-throughput screening of reaction conditions, catalysts, and substrates, significantly accelerating the research and development process. nih.govwhiterose.ac.uk This is particularly valuable for optimizing the synthesis of libraries of compounds based on the this compound scaffold. nih.govwhiterose.ac.uk

Implementation Challenges:

Adapting existing batch chemistries to continuous flow processes, which may require significant re-optimization.

The initial investment in specialized equipment for flow chemistry and automated synthesis.

Developing robust analytical techniques for real-time monitoring and optimization of reactions in flow.

Addressing Sustainability in Chemical Synthesis and Downstream Processing